molecular formula C21H22N4O3S2 B2451791 4-(3-methylphenylsulfonamido)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide CAS No. 1795494-44-8

4-(3-methylphenylsulfonamido)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide

Cat. No.: B2451791
CAS No.: 1795494-44-8
M. Wt: 442.55
InChI Key: GBCVLYRNTVJDJA-UHFFFAOYSA-N
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Description

4-(3-methylphenylsulfonamido)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide is a useful research compound. Its molecular formula is C21H22N4O3S2 and its molecular weight is 442.55. The purity is usually 95%.
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Scientific Research Applications

1. Anticancer Activity

The compound has been explored for its potential in anticancer applications. For instance, Vellaiswamy and Ramaswamy (2017) synthesized Co(II) complexes of similar compounds showing in vitro cytotoxicity studies in human breast cancer cell line (MCF 7) (Vellaiswamy & Ramaswamy, 2017). Also, Gangapuram and Redda (2009) synthesized novel benzamide/benzene sulfonamides with anti-inflammatory and anticancer properties (Gangapuram & Redda, 2009).

2. Cardiac Electrophysiological Activity

Morgan et al. (1990) described the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides or benzene-sulfonamides, which showed potency comparable to selective class III agents (Morgan et al., 1990).

3. Radiopharmaceutical Applications

The synthesis of derivatives like 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide by Wang et al. (2013) indicates potential applications in radiopharmaceutical imaging for cancer diagnosis (Wang et al., 2013).

4. Organocatalysis

Vizóquez et al. (2012) explored the use of similar compounds in organocatalysis, particularly in direct asymmetric aldol reactions (Vizóquez et al., 2012).

5. Histone Deacetylase Inhibition

Zhou et al. (2008) discussed the design and biological evaluation of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide as a histone deacetylase inhibitor, suggesting its role in cancer treatment (Zhou et al., 2008).

6. Antiproliferative Activities

Shao et al. (2014) synthesized 2-substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides and evaluated their antiproliferative activities, indicating potential as anticancer agents (Shao et al., 2014).

Properties

IUPAC Name

4-[(3-methylphenyl)sulfonylamino]-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S2/c1-15-3-2-4-19(13-15)30(27,28)24-17-7-5-16(6-8-17)20(26)23-18-9-11-25(14-18)21-22-10-12-29-21/h2-8,10,12-13,18,24H,9,11,14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBCVLYRNTVJDJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3CCN(C3)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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